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molecular formula C6H11ClO2 B8406111 Isobutoxyacetyl chloride

Isobutoxyacetyl chloride

Cat. No. B8406111
M. Wt: 150.60 g/mol
InChI Key: JRJRWVDBFVUPHR-UHFFFAOYSA-N
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Patent
US05102890

Procedure details

2-Methylpropoxyacetyl chloride may be obtained in the following manner: thionyl chloride (5 cc) is added in the course of 15 minutes to a solution of 2-methylpropoxyacetic acid (8.3 g) in chloroform (50 cc). The mixture is heated for 5 hours under reflux and then evaporated to dryness under reduced pressure (2.7 kPa). 2-Methylpropoxyacetyl chloride (7.5 g) is thereby obtained in the form of an oil, which is employed in the crude state in the subsequent syntheses.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][CH:6]([CH3:13])[CH2:7][O:8][CH2:9][C:10](O)=[O:11]>C(Cl)(Cl)Cl>[CH3:5][CH:6]([CH3:13])[CH2:7][O:8][CH2:9][C:10]([Cl:3])=[O:11]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
CC(COCC(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
CC(COCC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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